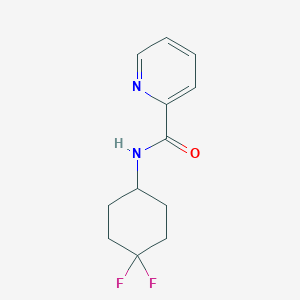

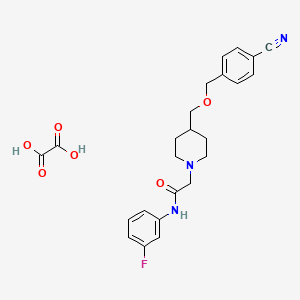

N-(4,4-difluorocyclohexyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4,4-difluorocyclohexyl)picolinamide” is a chemical compound . It is a derivative of picolinamide . Picolinamide is used in a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles .

Synthesis Analysis

The synthesis of picolinamide derivatives involves a sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA) 2 . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 . This one-pot protocol provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .Mecanismo De Acción

Target of Action

N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide primarily targets the nuclear protein poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 plays a crucial role in the signaling and repair of DNA and is a prominent target in oncology .

Mode of Action

This compound acts as a potent, orally available, and highly selective PARP-1 inhibitor . It was developed with the goal of mitigating toxicities arising from cross-inhibition of PARP-2 . The selectivity of this compound for PARP-1 over PARP-2 has been rationalized through cocrystal structures of the compound with both PARP-1 and PARP-2 catalytic domain proteins .

Biochemical Pathways

The inhibition of PARP-1 by N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide affects the DNA repair pathways . PARP-1 is involved in the repair of DNA and its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells that are already deficient in certain DNA repair pathways .

Pharmacokinetics

N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide has excellent ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles . These properties contribute to its high bioavailability, making it an effective therapeutic agent .

Result of Action

The inhibition of PARP-1 by this compound leads to the accumulation of DNA damage, particularly in cancer cells. This can result in cell death, thereby inhibiting the growth of cancer cells . It has shown high efficacy in vivo both as a single agent and in combination with Temozolomide in MDA-MB-436 and Capan-1 xenograft models .

Análisis Bioquímico

Biochemical Properties

N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide has been found to interact with various enzymes and proteins. It is known to be a potent and highly selective inhibitor of the nuclear protein poly (ADP-ribose) polymerase-1 (PARP-1), a protein that plays a crucial role in the signaling and repair of DNA . The nature of these interactions is primarily inhibitory, affecting the function of the targeted enzymes and proteins .

Cellular Effects

The effects of N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide on cells are significant. It influences cell function by impacting cell signaling pathways and gene expression. Specifically, it has been found to inhibit PARP-1, which can influence various cellular processes, including DNA repair .

Molecular Mechanism

N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide exerts its effects at the molecular level through several mechanisms. It binds to the active site of the PARP-1 enzyme, inhibiting its function . This inhibition can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

It is known that the compound has excellent ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic profiles .

Metabolic Pathways

Given its inhibitory effect on PARP-1, it is likely to impact pathways related to DNA repair .

Subcellular Localization

Given its interaction with PARP-1, it is likely to be found in the nucleus where this enzyme is located .

Propiedades

IUPAC Name |

N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c13-12(14)6-4-9(5-7-12)16-11(17)10-3-1-2-8-15-10/h1-3,8-9H,4-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIFADNGSPEZIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=N2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2789505.png)

![N-(3-(tert-butyl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2789506.png)

![4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2789510.png)

![3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2789512.png)

![N-cyclohexyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2789516.png)

![2-Butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole](/img/structure/B2789519.png)

![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2789521.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2789527.png)